molecular formula C13H16O2 B13760026 2,3,4,5,6,7,8,10a-Octahydro-xanthen-1-one

2,3,4,5,6,7,8,10a-Octahydro-xanthen-1-one

Cat. No.: B13760026
M. Wt: 204.26 g/mol
InChI Key: TVBFEHXFAVPELO-UHFFFAOYSA-N
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Description

2,3,4,5,6,7,8,10a-Octahydro-xanthen-1-one is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol. This compound is characterized by its unique structure, which includes a xanthene core that is partially hydrogenated, resulting in an octahydro derivative. It is used in various chemical and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6,7,8,10a-Octahydro-xanthen-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6,7,8,10a-Octahydro-xanthen-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can further hydrogenate the compound or reduce specific functional groups.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully hydrogenated compounds .

Scientific Research Applications

2,3,4,5,6,7,8,10a-Octahydro-xanthen-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,3,4,5,6,7,8,10a-Octahydro-xanthen-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that facilitate its biological activity. The pathways involved often depend on the specific application and the nature of the interactions at the molecular level .

Comparison with Similar Compounds

Similar Compounds

    Tetramethyl acetyloctahydronaphthalenes: These compounds share a similar partially hydrogenated structure but differ in their functional groups and specific applications.

    1-Phenanthrenecarboxaldehyde derivatives: These compounds have similar core structures but vary in their substituents and resulting chemical properties.

Uniqueness

2,3,4,5,6,7,8,10a-Octahydro-xanthen-1-one is unique due to its specific xanthene core and the degree of hydrogenation, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2,3,4,5,6,7,8,10a-octahydroxanthen-1-one

InChI

InChI=1S/C13H16O2/c14-11-5-3-7-13-10(11)8-9-4-1-2-6-12(9)15-13/h8,12H,1-7H2

InChI Key

TVBFEHXFAVPELO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC3=C(CCCC3=O)OC2C1

Origin of Product

United States

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